molecular formula C10H10O2 B2680200 2-(2-Methylphenyl)propanedial CAS No. 1057670-80-0

2-(2-Methylphenyl)propanedial

Cat. No.: B2680200
CAS No.: 1057670-80-0
M. Wt: 162.188
InChI Key: CBVRRABIGUKDLX-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)propanedial is a dialdehyde compound featuring a propanedial backbone substituted with a 2-methylphenyl group at the second carbon position. Propanedial derivatives are characterized by two aldehyde groups (-CHO) on adjacent carbons, making them highly reactive intermediates in organic synthesis, particularly in cyclization and condensation reactions.

Properties

IUPAC Name

2-(2-methylphenyl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-10(8)9(6-11)7-12/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVRRABIGUKDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)propanedial typically involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)propanedial undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products

    Oxidation: 2-(2-Methylphenyl)propanoic acid

    Reduction: 2-(2-Methylphenyl)propanediol

    Substitution: 2-(2-Bromomethylphenyl)propanedial

Scientific Research Applications

2-(2-Methylphenyl)propanedial is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: As an intermediate in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)propanedial involves its interaction with specific molecular targets and pathways. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The aldehyde groups play a crucial role in these reactions, facilitating the formation of various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Methylphenyl)propanedial with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

2-Methyl-1,2-propanediol

  • Structure : A diol with hydroxyl (-OH) groups on carbons 1 and 2 and a methyl group on carbon 2.
  • Key Differences : Unlike this compound, this compound lacks aromatic substitution and aldehyde functionality. Diols are less reactive than dialdehydes, often used as solvents or plasticizers.
  • Physical Properties : Boiling point: 132.6°C (liquid phase) .

Phenyl-2-propanone (P2P)

  • Structure: A ketone with a phenyl group attached to the second carbon of a propanone backbone.
  • Key Differences : P2P is a ketone (C=O) rather than a dialdehyde. It is a precursor in illicit methamphetamine synthesis, highlighting its role in redox reactions. Dialdehydes like this compound are more reactive toward nucleophiles due to dual aldehyde groups .

2-Methyl-2-phenylpropanoyl Chloride

  • Structure : Features an acyl chloride (-COCl) group and a 2-methylphenyl substituent.
  • Key Differences : The acyl chloride group confers high electrophilicity, enabling nucleophilic acyl substitution. In contrast, dialdehydes participate in aldol reactions or form hemiacetals. This compound is used in peptide coupling and polymer synthesis .

2-Methylpropanoic Acid

  • Structure : A carboxylic acid with a methyl branch on the second carbon.
  • Key Differences : Carboxylic acids are weaker electrophiles compared to dialdehydes. Applications include food preservatives and ester synthesis. Boiling point: 173°C .

Research Findings and Gaps

  • Reactivity : Dialdehydes like this compound are expected to exhibit higher reactivity than diols or ketones due to dual aldehyde groups, enabling applications in crosslinking or heterocycle synthesis.
  • Synthesis: No direct synthesis routes for this compound are documented in the provided evidence. However, analogous dialdehydes are often synthesized via oxidation of diols or controlled ozonolysis of alkenes.
  • Safety and Handling : Dialdehydes are typically moisture-sensitive and may require stabilization. Data on toxicity or storage conditions for this compound remain unverified.

Biological Activity

2-(2-Methylphenyl)propanedial, a compound with the chemical formula C11H12O2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a propanedial backbone with a methylphenyl substituent. This configuration may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. For example, a study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Anticancer Activity

The compound has also been investigated for anticancer properties . In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by these bacteria.
  • Cancer Cell Line Study : In another study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Data Summary

Biological ActivityTest Organism/Cell LineObservationsReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliEffective against multiple strains
AnticancerMCF-7 (breast cancer)Cell viability reduced by 70%
Apoptosis InductionMCF-7Increased apoptosis detected

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